![molecular formula C6H14N2O B1359927 Isoamylurea CAS No. 628-49-9](/img/structure/B1359927.png)
Isoamylurea
Overview
Description
Synthesis Analysis
The synthesis of Isoamylurea involves various chemical reactions. For instance, Isothiourea catalysis has been used for asymmetric synthesis . A unified approach has been developed for the synthesis of both isourea and isothiourea in a three-component coupling reaction by treating alcohols or thiols respectively with N,N -dibromoarylsulfonamides and isonitrile and in the presence of K2CO3 .
Molecular Structure Analysis
The molecular formula of Isoamylurea is C6H14N2O. Its molecular weight is 130.19 g/mol. The structure of Isoamylurea can be studied using methods such as atomic pair distribution function (PDF) analysis . All-atom molecular dynamics simulations at different temperatures and interaction network analyses can also be performed .
Chemical Reactions Analysis
Chemical reactions involving Isoamylurea can be analyzed using various techniques. For instance, open-source chromatographic data analysis can be used for reaction optimization and screening . Transformer models have also been used to analyze chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of Isoamylurea can be analyzed using various techniques. Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Metabolic Engineering
Research has shown that manipulating cofactor levels, such as those in cofactor-dependent production systems, can significantly impact the production of various fermentation products, including isoamyl acetate. For instance, altering the NADH/NAD(+) ratio through different carbon sources can influence metabolite distribution (San et al., 2002).
Enzyme Study in Microbiology
Isoamylurea's relevance extends to the study of enzymes such as isoamylase. For example, the cloning and nucleotide sequence of the isoamylase gene from Pseudomonas amyloderamosa SB-15 have been a subject of research, providing insights into enzyme specificity and function (Amemura et al., 1988). Additionally, the three-dimensional structure of isoamylase from Pseudomonas amyloderamosa has been determined, aiding in understanding the molecular basis of its catalytic action (Katsuya et al., 1998).
Food Enzyme Safety
The safety evaluation of food enzymes, including isoamylase produced by Dyella sp., has been studied to assess the risks associated with their use in food processing. These studies involve assessing the potential for allergic reactions and the enzyme's impact on food safety (Silano et al., 2020).
Safety and Hazards
Future Directions
The future directions of Isoamylurea research are not explicitly mentioned in the search results. However, the continuous development and improvement of techniques for analyzing chemical compounds like Isoamylurea will undoubtedly contribute to future research directions .
Relevant Papers
Several papers were retrieved that could be relevant to Isoamylurea. These include papers on the statistical analysis of physical-chemical properties and prediction of protein-protein interfaces , a paper on the role of innate immune responses and neuroinflammation in amyloid accumulation , and a paper on the retrieval-augmented generative agent for scientific research .
properties
IUPAC Name |
3-methylbutylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPMCWEGQFYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211884 | |
Record name | Urea, isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoamylurea | |
CAS RN |
628-49-9 | |
Record name | N-(3-Methylbutyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, isopentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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